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2-[2-Amino(ethyl)anilino]-1-ethanol

Cat. No.: B1323417
CAS No.: 22271-65-4
M. Wt: 180.25 g/mol
InChI Key: VXVRDSXRNZTBTK-UHFFFAOYSA-N
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Description

Historical Context and Academic Significance in Organic Chemistry Research

Specific historical records detailing the first synthesis or discovery of 2-[2-Amino(ethyl)anilino]-1-ethanol are scarce. However, the academic significance of the anilinoethanolamine scaffold stems from its presence in various compounds of interest in medicinal chemistry and materials science. Research into related structures, such as 2-anilinoethanol, has been driven by the quest for new synthetic methodologies. For instance, copper-catalyzed N-arylation of amino alcohols represents a significant advancement in forming the aryl-nitrogen bond, a key step in synthesizing anilinoethanol derivatives. chemicalbook.com The development of such synthetic routes is crucial for accessing a wide range of molecules with potential applications.

Molecular Architecture and Substructural Analysis of the this compound Scaffold

The molecular structure of this compound is characterized by several key functional groups that dictate its chemical properties. A systematic analysis of its scaffold reveals the following:

Aniline (B41778) Moiety: The core of the molecule is an aniline group, which consists of a phenyl ring attached to an amino group. In this specific compound, the nitrogen of the aniline is substituted with an ethyl group and a 2-hydroxyethyl group.

Ethanolamine (B43304) Side Chain: Attached to the aniline nitrogen is a 1-ethanol group (–CH₂CH₂OH). This imparts a primary alcohol functionality to the molecule.

Amino(ethyl) Group: The "2-Amino(ethyl)" portion of the name indicates the presence of an ethylenediamine-like substituent on the aniline ring at the ortho position.

A closely related compound found in chemical databases is 2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol . nih.gov Its molecular formula is C₁₁H₁₈N₂O, and it has a molecular weight of 194.27 g/mol . nih.gov The structure combines a tertiary amine, a primary amine, and a primary alcohol. The presence of both basic amino groups and a hydroxyl group allows for a variety of potential chemical reactions and interactions.

Table 1: Structural Features of a Related Anilinoethanolamine Derivative

FeatureDescription
Core Structure Anilinoethanolamine
Functional Groups Primary Amine (-NH₂)
Tertiary Amine (-N(R)₂)
Primary Alcohol (-OH)
Phenyl Ring (C₆H₅)
Substituents on Aniline Nitrogen Ethyl group (-CH₂CH₃)
2-Hydroxyethyl group (-CH₂CH₂OH)
Substituent on Phenyl Ring Aminomethyl group (-CH₂NH₂) at the ortho position

Data derived from the analysis of the structurally similar compound 2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol. nih.gov

Research Trajectories and Interdisciplinary Relevance of Anilinoethanolamine Derivatives

The broader family of anilinoethanolamine derivatives has garnered attention across various scientific disciplines due to their versatile chemical nature. Research into these compounds has explored their potential in several areas:

Coordination Chemistry: The nitrogen and oxygen atoms within the anilinoethanolamine scaffold can act as ligands, binding to metal ions to form coordination complexes. This property is of interest in the development of new catalysts and materials with specific electronic or magnetic properties.

Polymer Science: Aniline derivatives are well-known precursors to conducting polymers like polyaniline (PANI). researchgate.net The incorporation of functional groups, such as the ethanolamine moiety, can modify the properties of the resulting polymers, influencing their solubility, processability, and sensor capabilities. researchgate.net

Medicinal Chemistry: While no specific therapeutic applications for this compound have been reported, the anilinoethanolamine scaffold is a feature in various biologically active molecules. The ability of the amine and hydroxyl groups to form hydrogen bonds makes them potential pharmacophores for interacting with biological targets.

The synthesis and characterization of new aniline derivatives remain an active area of research, with studies focusing on creating polymers with tailored properties for applications such as chemical sensors. researchgate.net The electronic and steric effects of substituents on the aniline ring play a crucial role in determining the characteristics of these materials. researchgate.net

Table 2: Investigated Applications of Anilinoethanolamine Derivatives

Research AreaPotential ApplicationRelevant Findings
Materials Science Precursors to functional polymersSynthesis of polyaniline derivatives with tunable electrical and morphological properties. researchgate.net
Sensor Technology Chemical sensors for moisture and ammoniaThin films of polyaniline derivatives have demonstrated high sensitivity to specific analytes. researchgate.net
Synthetic Chemistry Building blocks for complex moleculesDevelopment of efficient catalytic methods for the synthesis of N-arylated amino alcohols. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B1323417 2-[2-Amino(ethyl)anilino]-1-ethanol CAS No. 22271-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-6-4-3-5-9(10)11/h3-6,13H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVRDSXRNZTBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the 2 2 Amino Ethyl Anilino 1 Ethanol Scaffold

Retrosynthetic Disconnections and Precursor Identification

A retrosynthetic analysis of 2-[2-Amino(ethyl)anilino]-1-ethanol reveals several key disconnections that point to readily available starting materials. The most logical disconnections are at the C-N bonds of the aniline (B41778) core and the C-O and C-N bonds of the ethanolamine (B43304) side chain.

Primary Disconnections:

C-N bond of the ethanolamine moiety: Disconnecting the bond between the anilino nitrogen and the ethanol (B145695) group leads to N-ethyl-ortho-phenylenediamine and a two-carbon electrophile such as ethylene (B1197577) oxide or 2-chloroethanol (B45725). This is a common and effective strategy for introducing ethanolamine side chains.

N-ethyl bond: Cleavage of the N-ethyl bond suggests a precursor like 2-(2-aminoanilino)ethanol, which could be ethylated in a later step.

Ortho-amino group: The ortho-amino group can be traced back to a nitro group via reduction. This is a standard method for introducing amino groups onto an aromatic ring.

Based on these disconnections, a plausible set of precursors can be identified:

Precursor NameChemical StructureRationale
o-NitroanilineO₂N-C₆H₄-NH₂Starting material for introducing the ortho-amino functionality.
N-EthylanilineC₆H₅-NH(CH₂CH₃)A potential starting point for subsequent ortho-amination and ethanolamine addition.
Ethylene OxideC₂H₄OA reactive electrophile for the construction of the ethanolamine moiety.
2-ChloroethanolClCH₂CH₂OHAn alternative electrophile for the construction of the ethanolamine moiety.

Established and Emerging Synthetic Routes to this compound and Related Structural Analogues

The synthesis of this compound can be approached through a multi-step sequence that strategically builds the molecule. The following sections detail potential routes for each key structural feature.

Strategies for Aromatic Amino Group Introduction and Regioselective Functionalization

The introduction of the ortho-amino group is a critical step that requires high regioselectivity.

One of the most common methods for introducing an amino group to an aromatic ring is through the nitration followed by reduction . google.com For example, starting with N-ethylaniline, nitration would likely yield a mixture of ortho and para isomers, with the para isomer often being the major product due to steric hindrance. The ortho-nitroaniline derivative would then need to be separated and the nitro group reduced to an amine using reagents like SnCl₂/HCl, H₂/Pd-C, or Fe/acetic acid. google.com

More advanced and regioselective methods for ortho-functionalization of anilines have been developed. These include:

Directed ortho-metalation: Using a directing group, such as a removable protecting group on the aniline nitrogen, to direct lithiation or other metalation specifically to the ortho position. acs.org

Palladium-catalyzed C-H activation/amination: Recent advances have enabled the direct amination of the ortho C-H bond of anilines, although this is more commonly used for arylation. rsc.orgnih.gov

Photochemical methods: Photoexcitation of aryl azides can lead to ortho-aminophenol products, demonstrating a strategy for ortho-functionalization. thieme-connect.com

Construction of the Ethanolamine Moiety and its Connection to the Anilino Core

Once the appropriately substituted aniline is in hand, the ethanolamine side chain can be installed. A prevalent method is the reaction of an aniline with ethylene oxide . This reaction typically proceeds under basic or acidic catalysis. For instance, N-alkylanilines can react with ethylene oxide in the presence of an alkaline catalyst like sodium methylate at elevated temperatures and pressures to yield N-alkylethanolamines. google.comgoogle.com

Alternatively, alkylation with a 2-haloethanol , such as 2-chloroethanol or 2-bromoethanol, in the presence of a base is a viable route. The aniline nitrogen acts as a nucleophile, displacing the halide to form the C-N bond.

A proposed synthetic sequence could involve the reaction of N-ethyl-ortho-phenylenediamine with one equivalent of ethylene oxide. The greater nucleophilicity of the secondary amine would favor reaction at that site, though careful control of stoichiometry would be necessary to avoid reaction at the primary amino group.

Formation of the N-Ethyl Anilino Linkage

The N-ethyl group can be introduced at various stages of the synthesis. If starting with an aniline that does not already contain the ethyl group, N-ethylation can be achieved through several methods:

Reductive amination: Reacting the aniline with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. A simple and efficient method for the N-alkylation of 2,6-diethylaniline (B152787) and its derivatives uses various aldehydes with a Pd/C catalyst in aqueous 2-propanol with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. researchgate.netjocpr.com

Alkylation with an ethyl halide or sulfonate: Reaction with ethyl iodide, ethyl bromide, or ethyl tosylate in the presence of a base will install the ethyl group. For example, N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline has been synthesized by heating N-ethylaniline with 2,2,2-trifluoro-ethyl tosylate. prepchem.com

Catalytic and Stereoselective Synthetic Approaches

Modern catalytic methods offer efficient and selective pathways to construct the target molecule or its analogs.

Dehydrogenative Aromatization: N-substituted anilines can be synthesized from cyclohexanones and amines using a gold-palladium alloy nanoparticle catalyst. rsc.org This method could potentially be adapted to construct the N-ethyl anilino core.

Copper-Catalyzed Reactions: Copper(II) triflate has been shown to catalyze the three-component coupling of anilines, aldehydes, and alkynes to form substituted quinolines. hillsdale.edu While not directly applicable to the target molecule, it highlights the utility of copper catalysis in C-N bond formation.

Photocatalysis: Photocatalytic methods have been developed for the synthesis of substituted morpholines, which share the N-aryl ethanolamine motif. nih.gov These methods often proceed under mild conditions and can offer high stereoselectivity.

Stereoselective Oxyamination: For the synthesis of chiral aminoalcohols, stereoselective oxyamination of alkenes has been achieved using tungsten-based catalysts. nsf.gov If a chiral version of this compound were desired, such a strategy could be explored, likely by applying it to an appropriately substituted styrene (B11656) derivative.

Isolation and Spectroscopic/Diffraction-Based Structural Elucidation of this compound

The isolation of the final product would likely involve standard laboratory techniques such as extraction to remove inorganic salts, followed by column chromatography on silica (B1680970) gel to purify the compound from any unreacted starting materials or side products.

Predicted Spectroscopic Data:

TechniquePredicted Features
¹H NMR - Aromatic protons in the range of δ 6.5-7.5 ppm, with splitting patterns indicative of a 1,2-disubstituted benzene (B151609) ring. The ortho-protons in anilines are typically shifted upfield. core.ac.uk- A triplet for the methyl protons of the ethyl group around δ 1.2 ppm.- A quartet for the methylene (B1212753) protons of the ethyl group around δ 3.4 ppm.- Methylene protons of the ethanolamine group would appear as complex multiplets in the δ 3.0-4.0 ppm range.- A broad singlet for the primary amino protons (NH₂) and a singlet for the hydroxyl proton (OH), both of which would be exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the amino group would be significantly shielded. researchgate.net- Aliphatic carbons of the ethyl and ethanolamine groups in the range of δ 15-70 ppm.
IR Spectroscopy - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹ (typically two bands).- O-H stretching vibration for the alcohol as a broad band around 3200-3600 cm⁻¹.- C-N stretching vibrations around 1250-1350 cm⁻¹.- C-O stretching vibration around 1000-1200 cm⁻¹.- Aromatic C-H and C=C stretching vibrations in their characteristic regions.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₆N₂O, MW: 180.25 g/mol ).- Fragmentation patterns would likely show loss of water (M-18), loss of the ethyl group (M-29), and cleavage of the ethanolamine side chain.

X-ray Diffraction: If a crystalline sample of this compound or a suitable salt could be obtained, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Chemical Reactivity and Transformation Pathways of 2 2 Amino Ethyl Anilino 1 Ethanol

Reactivity Governed by the Primary Aromatic Amine Group

The primary aromatic amine group is a key site of reactivity in the molecule. Its nucleophilicity and susceptibility to oxidation and reduction are characteristic of anilines.

Nucleophilic Additions and Condensations

The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it nucleophilic, enabling it to participate in addition and condensation reactions. libretexts.org For instance, it can react with aldehydes and ketones to form imines, which are important intermediates in the synthesis of more complex organic molecules. bloomtechz.com Under acidic conditions, these condensation reactions are facilitated. bloomtechz.com

Aromatic primary amines can also undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid. byjus.com This reaction produces a diazonium salt, a highly versatile intermediate that can be used to introduce a wide variety of functional groups onto the aromatic ring. byjus.com

Reactions with Electrophilic Reagents

The primary aromatic amine readily reacts with a variety of electrophiles. libretexts.org Acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, are common reactions that form amides and sulfonamides, respectively. libretexts.org For example, primary amines react with benzenesulfonyl chloride to yield N-substituted benzenesulfonamides. byjus.com

The Hard and Soft Acids and Bases (HSAB) theory helps predict the reactivity of nucleophiles and electrophiles. nih.gov The primary aromatic amine, being a relatively soft nucleophile, will preferentially react with soft electrophiles. nih.gov

Oxidative and Reductive Transformations of the Aromatic Amine

The primary aromatic amine group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various oxidation states, including nitroso and nitro functionalities. Strong oxidizing agents can lead to the formation of the corresponding nitro derivative.

Conversely, while the primary amine is already in a reduced state, the broader context of aromatic amine chemistry includes the reduction of corresponding nitro groups to form the amine. This is a common synthetic route for preparing aromatic amines, often achieved using reducing agents like hydrogen gas with a palladium catalyst.

Reactivity of the Secondary Amine Linkage and N-Alkylation

The secondary amine in the ethylamino bridge also possesses a lone pair of electrons and is therefore nucleophilic, though its reactivity can differ from the primary aromatic amine due to steric and electronic effects.

Acylation, Sulfonylation, and Other Amine Derivatizations

Similar to the primary amine, the secondary amine can undergo acylation and sulfonylation. libretexts.org Reaction with benzenesulfonyl chloride (Hinsberg's reagent) can be used to distinguish between primary, secondary, and tertiary amines. byjus.com Secondary amines react to form a sulfonamide that is insoluble in alkali. byjus.com

N-alkylation of the secondary amine can be achieved using alkyl halides. nih.gov This reaction introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. The synthesis of N-alkylated amino acids using alcohols as alkylating agents has also been reported, representing a sustainable approach. nih.gov

Participation in Heterocyclic Ring Formation

The bifunctional nature of 2-[2-Amino(ethyl)anilino]-1-ethanol, possessing both amine and alcohol groups, makes it a valuable precursor in the synthesis of heterocyclic compounds. wikipedia.orgnih.gov These functional groups can participate in intramolecular or intermolecular reactions to form various ring systems. For example, the amino and hydroxyl groups can react with suitable reagents to form nitrogen- and oxygen-containing heterocycles. wikipedia.org The formation of fused ring systems, such as quinolines or benzothiazines, can be envisaged through reactions involving the aromatic ring and the side chain. wikipedia.org

The synthesis of various N-heterocycles often involves the reaction of amines with other functional groups to build the ring structure. organic-chemistry.org For instance, the reaction of amines with alkynyl aldehydes can lead to the formation of substituted pyridines and other nitrogen-containing heterocycles. nih.gov

Transformations Involving the Primary Hydroxyl Group

The primary alcohol moiety is a key site for various functionalization reactions, enabling the synthesis of a wide array of derivatives.

The primary hydroxyl group of this compound can readily undergo esterification when treated with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. These reactions are typically conducted in the presence of an acid or base catalyst. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or sulfates, often under basic conditions as described by the Williamson ether synthesis, to prevent protonation of the amine functionalities.

It is important to note that the amine groups within the molecule are also nucleophilic and can compete with the hydroxyl group, potentially leading to N-acylation or N-alkylation. Reaction conditions, such as the choice of solvent, temperature, and catalyst, can be optimized to favor O-functionalization over N-functionalization. For instance, protection of the more nucleophilic amine groups may be necessary to achieve selective esterification or etherification at the hydroxyl position.

Reaction TypeGeneric ReagentProduct ClassTypical Conditions
Esterification R-COCl (Acyl Chloride)EsterBase (e.g., Pyridine, Triethylamine)
Esterification (RCO)₂O (Acid Anhydride)EsterAcid or Base Catalyst
Etherification R-X (Alkyl Halide)EtherStrong Base (e.g., NaH)

This table presents generalized reaction pathways for the primary hydroxyl group. R represents a generic organic substituent.

The primary alcohol can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane, would typically yield the corresponding aldehyde, 2-[2-Amino(ethyl)anilino]acetaldehyde.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would lead to the formation of the carboxylic acid, {2-[2-amino(ethyl)anilino]}acetic acid. However, the presence of two amine groups complicates these oxidations, as nitrogen atoms, particularly the anilino nitrogen, are also susceptible to oxidation, which can lead to a mixture of products or polymerization. researchgate.net Careful selection of chemoselective oxidation methods is therefore critical for targeting the hydroxyl group specifically.

Intramolecular Cyclization and Polycondensation Reactions of this compound

The multiple reactive sites on the molecule facilitate both intramolecular and intermolecular reactions. Intramolecular cyclization is a prominent pathway, leading to the formation of stable heterocyclic structures. The molecule's structure, featuring a primary amine and a secondary amine separated by an ethylene (B1197577) bridge, is particularly well-suited for forming piperazine (B1678402) derivatives.

Under conditions of thermal or catalytic dehydration, the primary hydroxyl group can be eliminated, followed by an intramolecular nucleophilic attack of the primary amino group onto the carbon atom that was attached to the hydroxyl group (or an intermediate thereof). This process results in the formation of a six-membered ring. More commonly, heating aminoethylethanolamine or similar structures with catalysts promotes cyclization. researchgate.net By analogy, this compound is expected to undergo an intramolecular cyclization to yield 1-ethyl-4-phenylpiperazine (B1331202). This reaction is a key method for synthesizing substituted piperazines, which are significant structural motifs in medicinal chemistry. organic-chemistry.orgmdpi.comnih.gov

Starting Material AnalogueProductCatalyst/ConditionsReference
DiethylenetriaminePiperazineRaney Ni, H₂, 190–200°C researchgate.net
AminoethylethanolaminePiperazineDehydration catalysts (e.g., NaSO₄) researchgate.net
Glycine-based diamineSubstituted PiperazineIridium photocatalyst, visible light organic-chemistry.org
N-Boc-piperazineα-Aryl-piperazinePhotoredox catalysis mdpi.com

This table summarizes conditions for analogous cyclization reactions leading to piperazine derivatives.

Furthermore, the bifunctional nature of this compound makes it a potential monomer for polycondensation reactions. When reacted with difunctional or polyfunctional comonomers, such as diacids, diacyl chlorides, or diisocyanates, it can form various polymers. For example, reaction with a dicarboxylic acid could lead to the formation of a complex polyamide-polyester, incorporating the different reactive groups into the polymer backbone. The development of hydrogels from monomers containing hydroxyl and amide functionalities, such as poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid), highlights the utility of such monomers in materials science. nih.govmdpi.com

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The intramolecular cyclization to form 1-ethyl-4-phenylpiperazine is expected to be a thermodynamically favorable process. The formation of a stable, six-membered saturated ring (piperazine) is enthalpically driven, typically outweighing the entropic cost of cyclization. The kinetics of this reaction would be highly dependent on temperature, the presence and type of catalyst, and the solvent system used. Studies on analogous systems, such as the reaction between propanal and formaldehyde (B43269) catalyzed by morpholine, have determined activation barriers for key steps, illustrating the kind of detailed analysis required. researchgate.net For instance, the rate-controlling step in some amine-catalyzed reactions has been identified through mechanism-based kinetic calculations. researchgate.net

For transformations involving the hydroxyl group, such as esterification, the reaction rate is influenced by the steric hindrance around the alcohol and the electrophilicity of the acylating agent. Thermodynamic equilibrium can often be shifted towards the product by removing the byproduct (e.g., water) as it is formed. In alkylation reactions, the choice between kinetic and thermodynamic control can influence the product distribution, especially when multiple nucleophilic sites (N vs. O) are present. youtube.com

Mechanistic and Theoretical Studies of Reactions Involving 2 2 Amino Ethyl Anilino 1 Ethanol

Elucidation of Reaction Mechanisms via Experimental Approaches

Experimental studies are fundamental to understanding the stepwise processes of chemical reactions, including the identification of transient species and the factors that influence reaction rates. For a compound like 2-[2-Amino(ethyl)anilino]-1-ethanol, a multi-faceted experimental approach would be necessary.

Kinetic Investigations (e.g., Stopped-Flow Spectrophotometry)

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and other conditions. Stopped-flow spectrophotometry is a powerful technique for studying fast reactions in solution.

In a typical setup, small volumes of reactant solutions are rapidly mixed, and the change in absorbance of the solution is monitored over time. This allows for the determination of pseudo-first-order rate constants. For instance, in studies of the reaction between CO2 and 2-((2-aminoethyl)amino)ethanol (AEEA), a structurally similar diamine, stopped-flow techniques have been employed to measure these rate constants in both aqueous and non-aqueous systems. nih.gov Such studies have revealed that the reaction rate is significantly faster in aqueous solutions compared to methanol (B129727) or ethanol (B145695). nih.gov The reaction order with respect to the amine is typically found to be close to unity. nih.gov

For this compound, similar kinetic investigations would provide valuable data on how the presence of the anilino group, in place of a primary or secondary amine, affects the reaction rates. The electronic and steric properties of the aromatic ring would be expected to modulate the nucleophilicity of the adjacent amino group, leading to different kinetic profiles compared to aliphatic amino alcohols.

Table 1: Comparison of Reaction Rate Constants for CO2 Absorption in Various Amines

AmineTypeRelative Reaction Rate
Piperazine (B1678402) (PZ)Cyclic DiamineHighest
Ethylenediamine (B42938) (EDA)DiamineHigh
2-((2-aminoethyl)amino)ethanol (AEEA)DiamineHigh
3-Aminopropanol (3-AP)Primary AmineModerate
Monoethanolamine (MEA)Primary AmineModerate
2-Ethylaminoethanol (EEA)Primary AmineModerate
Morpholine (MO)Cyclic AmineLower

Source: RTI International nih.gov

Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful tool for tracing the path of atoms and functional groups throughout a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can follow its trajectory using techniques like mass spectrometry or NMR spectroscopy. This methodology is instrumental in distinguishing between different possible reaction mechanisms.

While specific isotopic labeling studies on this compound are not documented, the general principles are widely applied in mechanistic chemistry. For example, in the study of enzyme-catalyzed reactions or complex organic transformations, isotopic labeling can help to identify which bonds are broken and formed, and in what sequence. Crossover experiments, where two similar but isotopically labeled reactants are used, can determine whether a reaction is intramolecular or intermolecular.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis), flash photolysis, and mass spectrometry can be used to detect and study these short-lived species.

For reactions involving amino alcohols, intermediates such as zwitterions are often proposed. In the context of CO2 capture by amines like AEEA, the formation of a zwitterionic intermediate is a key step in the proposed mechanism, which is then deprotonated in a subsequent fast step. nih.gov The stability and structure of such intermediates for this compound would be influenced by the electronic properties of the aniline (B41778) moiety.

Computational Chemistry and Molecular Modeling of Reaction Pathways

Computational chemistry provides a theoretical lens through which to view chemical reactions, offering insights that can be difficult or impossible to obtain through experimentation alone.

Quantum Chemical Calculations of Transition States and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction pathways. These calculations can determine the geometries of reactants, products, transition states, and intermediates. By calculating the energies of these species, a potential energy surface for the reaction can be constructed, providing the activation energies and reaction enthalpies.

Table 2: Hypothetical Energetic Data from Quantum Chemical Calculations

SpeciesRelative Energy (kJ/mol)
Reactants0
Transition State 1Value to be calculated
IntermediateValue to be calculated
Transition State 2Value to be calculated
ProductsValue to be calculated

This table illustrates the type of data that would be generated from quantum chemical calculations for a reaction involving this compound.

Simulation of Solvent Effects on Reaction Dynamics

The solvent can play a crucial role in the kinetics and mechanism of a reaction. Computational models can simulate the effect of the solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Studies on the oxidation of ethanol have shown that explicit solvent models can significantly alter the calculated free energies of adsorption and reaction, with the choice of solvent (e.g., water vs. ethanol) also having a considerable impact. rsc.org For reactions of this compound, simulations could elucidate the role of solvent molecules in stabilizing charged intermediates or transition states through hydrogen bonding or other intermolecular interactions. This would be particularly important in understanding reactions in different solvent environments.

Prediction of Regioselectivity and Stereoselectivity

The presence of multiple nucleophilic centers in this compound, namely the two nitrogen atoms and the oxygen atom, makes the prediction of regioselectivity a key challenge in its functionalization. Theoretical and computational chemistry provide powerful tools to anticipate the most likely site of reaction under various conditions.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction pathways and predicting selectivity. researchgate.netmdpi.com By calculating the energies of possible transition states for reactions at different sites, the most kinetically favored pathway can be identified. For instance, in reactions with electrophiles, the relative nucleophilicity of the amino and hydroxyl groups can be assessed by calculating parameters such as Fukui functions and local softness indices. ias.ac.in These indices quantify the reactivity of specific atoms within the molecule, allowing for a prediction of which site is most susceptible to electrophilic attack.

A study on the regioselectivity of the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition, highlights the utility of DFT-based reactivity indices in predicting reaction outcomes. ias.ac.in By analyzing the local softness and employing the hard and soft acids and bases (HSAB) principle, the relative activation barriers for different pathways can be explained. ias.ac.in Similarly, for reactions involving this compound, one could computationally model its reaction with various electrophiles to predict whether acylation, alkylation, or other modifications will occur at the primary amine, the secondary aniline, or the hydroxyl group.

The stereoselectivity of reactions involving the chiral center at the carbon bearing the hydroxyl group is another critical aspect. The synthesis of 1,2-amino alcohols with high stereoselectivity is an area of significant research. nih.gov Computational studies can model the transition states of reactions to predict the diastereomeric or enantiomeric outcome. For example, in the intramolecular [2+2] photocycloaddition catalyzed by a chiral thioxanthone, quantum chemical calculations were used to investigate the reaction mechanism, regioselectivity, and stereoselectivity. The calculations revealed that the first C-C bond formation is the rate-limiting and selectivity-controlling step. rsc.org The origin of stereoselectivity was attributed to interaction-controlled factors, which can be analyzed using distortion/interaction analysis. rsc.org

A practical example of controlling regioselectivity and stereoselectivity is demonstrated in the synthesis of vic-diamines from chiral β-amino alcohols. mdpi.com In this study, direct substitution of the hydroxyl group via a Mitsunobu reaction was inefficient and led to a mixture of diastereomers due to the participation of an aziridine (B145994) intermediate. mdpi.com However, by intentionally forming the aziridine and then opening it with a nucleophile, a single regio- and diastereomer could be obtained. mdpi.com This highlights how understanding the reaction mechanism allows for the strategic control of selectivity.

The following table outlines theoretical parameters that can be computed to predict reactivity for a given reaction of this compound.

Theoretical ParameterDescriptionPredicted Selectivity
Transition State Energy The energy barrier that must be overcome for a reaction to occur. Lower energy indicates a faster reaction.Regioselectivity: The reaction pathway with the lowest transition state energy is favored.
Fukui Function Describes the electron density change at a specific point when the number of electrons in the molecule changes.Regioselectivity: The atom with the highest Fukui function value for nucleophilic attack is the most likely site of reaction for an electrophile.
Local Softness Related to the Fukui function, it indicates the local reactivity of a site based on the HSAB principle.Regioselectivity: Matching of soft/hard character between reactants at specific sites predicts the favored interaction.
Distortion/Interaction Analysis Decomposes the activation energy into the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted molecules.Stereoselectivity: The stereoisomeric pathway with the most favorable interaction energy and least distortion is preferred.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound can be significantly altered by introducing substituents on the aromatic ring, the ethylamino chain, or by modifying the hydroxyl group. Understanding these structure-reactivity relationships is crucial for designing derivatives with specific chemical properties.

The electronic nature of substituents on the aniline ring plays a critical role in modulating the nucleophilicity of the secondary amine. Electron-donating groups (EDGs) will increase the electron density on the nitrogen atom, making it a more potent nucleophile. Conversely, electron-withdrawing groups (EWGs) will decrease its nucleophilicity. This effect can be quantified by Hammett analysis in experimental studies or computationally by analyzing the charge distribution and orbital energies. nih.gov

In a mechanistic investigation of a nickel-catalyzed metathesis reaction, Eyring and Hammett analyses were used to probe the electronic effects of substituents on the reaction rate, revealing that the transmetalation step proceeds via an associative mechanism. nih.gov Such studies provide a framework for predicting how modifications to the aryl group in this compound derivatives would influence their reactivity in similar catalytic cycles.

Furthermore, the steric environment around the reactive centers will heavily influence reaction rates and selectivity. Bulky substituents near a reactive site can hinder the approach of reactants, a phenomenon known as steric hindrance. This can be exploited to direct reactions to less sterically crowded positions. For example, N-alkylation of the secondary amine could be influenced by the nature of the alkyl group already present.

A study on the photomediated ring contraction of N-aryl azacycles demonstrated that increasing the electron richness of the nitrogen atom enhances light absorption and promotes intramolecular hydrogen bonding, leading to improved reaction yields and diastereoselectivities. organic-chemistry.org This suggests that derivatives of this compound with electron-rich aniline moieties might exhibit enhanced reactivity in certain photochemical transformations.

The interplay between electronic and steric effects in derivatives of this compound can be summarized in the following table.

Modification SiteSubstituent TypeExpected Effect on Reactivity
Aniline Ring Electron-Donating Group (e.g., -OCH₃, -CH₃)Increased nucleophilicity of the secondary amine.
Aniline Ring Electron-Withdrawing Group (e.g., -NO₂, -CN)Decreased nucleophilicity of the secondary amine.
Ethylamino Nitrogen Bulky Alkyl GroupSteric hindrance, potentially directing reactions to other sites.
Hydroxyl Group Conversion to a better leaving group (e.g., tosylate)Enhanced susceptibility to nucleophilic substitution at the adjacent carbon.

Structure Activity Relationship Sar and Molecular Design Principles for 2 2 Amino Ethyl Anilino 1 Ethanol Derivatives

Design Strategies for Modulating Molecular Interactions and Chemical Behavior

The chemical architecture of 2-[2-Amino(ethyl)anilino]-1-ethanol offers several key regions where modifications can be strategically implemented to alter its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These changes, in turn, are expected to modulate its interactions with biological targets.

Systematic Modification of the Aromatic Ring Substituents

The aniline (B41778) aromatic ring is a prime target for modification. The introduction of various substituents can profoundly impact the molecule's electronic nature and steric profile. For instance, electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or electron-donating groups (e.g., methoxy (B1213986) or alkyl groups) can alter the pKa of the anilino nitrogen, influencing its ionization state at physiological pH. The position of these substituents (ortho, meta, or para) would further refine these effects and introduce specific steric constraints.

Table 1: Hypothetical Impact of Aromatic Ring Substituents on Molecular Properties

Substituent (R)PositionPredicted Electronic EffectPredicted Steric EffectPotential Impact on Interaction
-ClparaElectron-withdrawingModerateMay engage in halogen bonding
-OCH₃paraElectron-donatingModerateCan act as a hydrogen bond acceptor
-NO₂metaStrong electron-withdrawingModerateAlters charge distribution significantly
-CH₃orthoElectron-donatingHighMay force a change in side-chain conformation

Variation of the N-Alkyl Chain on the Anilino Nitrogen

The ethyl chain connecting the two nitrogen atoms provides flexibility. Altering the length or rigidity of this linker is a common strategy in drug design. Replacing the ethyl group with a methyl, propyl, or even a more rigid cyclic structure could precisely control the spatial relationship between the aromatic ring and the ethanolamine (B43304) moiety. Such changes would directly influence how the molecule fits into a hypothetical binding pocket.

Alterations to the Ethanolamine Side Chain

The ethanolamine side chain is a critical functional group, likely involved in key hydrogen bonding interactions through its hydroxyl and amino groups. Modifications here can have a significant impact. For example, converting the primary alcohol to a secondary or tertiary alcohol, or replacing it with an ether or an ester, would systematically probe the importance of the hydroxyl group as a hydrogen bond donor. Similarly, alkylation of the terminal amino group would alter its hydrogen bonding capacity and basicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Should a series of this compound derivatives be synthesized and their biological activities measured, Quantitative Structure-Activity Relationship (QSAR) modeling would be a powerful tool for understanding the underlying SAR. nih.govresearchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comresearchgate.net

This is achieved by calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment)

Steric Descriptors: (e.g., molecular volume, surface area)

Hydrophobic Descriptors: (e.g., logP)

Topological Descriptors: (e.g., connectivity indices)

By employing statistical methods like multiple linear regression or partial least squares, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. nih.gov This in silico approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.govresearchgate.net

Pharmacophore Development and Molecular Docking Studies of this compound Analogues

Pharmacophore modeling is a crucial aspect of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. pharmacophorejournal.comnih.gov For a series of active this compound analogues, a pharmacophore model could be generated. This model might consist of features such as:

A hydrogen bond donor (from the ethanolamine hydroxyl group)

A hydrogen bond acceptor (the anilino nitrogen)

An aromatic ring feature

A positive ionizable feature (the terminal amino group)

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the required spatial arrangement of features. pharmacophorejournal.comnih.gov

In parallel, if a specific biological target is identified, molecular docking studies can provide invaluable insights into the binding mode of these analogues. ijper.orgijcce.ac.ir Docking simulations would place the this compound derivatives into the active site of the target protein, predicting the most favorable binding poses and calculating a theoretical binding affinity. ijper.org These studies can rationalize the observed SAR at an atomic level, for instance, by showing how a specific substituent on the aromatic ring forms a favorable interaction with a particular amino acid residue in the binding site. ijcce.ac.iruomisan.edu.iq

Ligand Design and Rational Derivatization Approaches

The culmination of SAR analysis, QSAR modeling, and pharmacophore/docking studies is the rational design of new ligands with enhanced properties. For this compound, a rational derivatization strategy would involve:

Scaffold Hopping: Using a validated pharmacophore model to find new core structures that maintain the key interaction features but have different chemical backbones.

Fragment-Based Growth: If a core fragment of the molecule is found to be essential for binding, new functionalities can be "grown" from this core to pick up additional interactions within the binding site.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) to improve metabolic stability or other pharmacokinetic properties without sacrificing activity. For example, the hydroxyl group could be replaced with other groups capable of hydrogen bonding.

Through these iterative cycles of design, synthesis, and testing, guided by computational models, the development of potent and selective derivatives of this compound can be systematically pursued.

Advanced Applications and Future Research Directions in Organic Synthesis and Material Science

2-[2-Amino(ethyl)anilino]-1-ethanol as a Core Building Block for Complex Organic Synthesis

The strategic placement of multiple reactive sites within the this compound molecule makes it an ideal starting material for the construction of diverse and complex organic structures.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The diamine functionality of this compound is particularly well-suited for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science.

Tetrahydroquinoxalines: The condensation of this compound with 1,2-dicarbonyl compounds provides a direct route to substituted tetrahydroquinoxalines. A one-pot synthesis method using diboronic acid in water has been developed for the creation of these structures from 2-aminoanilines. rsc.org This reaction proceeds under metal-free conditions with water acting as both a solvent and a hydrogen donor. rsc.org

Benzodiazepines: this compound can serve as a key precursor for the synthesis of benzodiazepine (B76468) derivatives. The reaction of o-phenylenediamines with ketones is a common method for forming the 1,5-benzodiazepine core. nih.gov Various catalysts, including solid acids like H-MCM-22, have been employed to facilitate this condensation under mild conditions. nih.gov The synthesis of substituted 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines can be achieved by reacting bis-trifiated-2,5-dihydroxy benzophenones with 1,2-bisaminoethanes. google.com Furthermore, one-pot, two-step cascade reactions have been developed to produce complex quinazolinotriazolobenzodiazepines. nih.gov

Benzimidazoles: The reaction of o-phenylenediamines, such as the one present in this compound, with aldehydes or their equivalents is a fundamental method for constructing the benzimidazole (B57391) ring system. nih.govnih.gov This condensation can be catalyzed by various reagents, including Brønsted acids, under metal- and oxidant-free conditions. nih.govorganic-chemistry.org The use of p-toluenesulfonic acid as a catalyst has proven effective, even under solvent-free conditions at room temperature for certain substrates. organic-chemistry.org

Triazolopyrimidines: The structural motifs within this compound can be elaborated to form triazolopyrimidine scaffolds. The synthesis of these compounds often involves a multi-step process, starting with the condensation of an appropriate amine with dimethyl cyanodithioimidocarbonate, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form a triazole intermediate. nih.gov This intermediate can then be further cyclized to create the fused pyrimidine (B1678525) ring. nih.gov

Construction of Polyfunctional Molecules and Scaffolds

The inherent polyfunctionality of this compound makes it an excellent starting point for creating molecules with multiple, strategically placed functional groups. These polyfunctional scaffolds are valuable in drug discovery for generating libraries of compounds with diverse biological activities and in materials science for designing materials with specific properties. The amino and alcohol groups can be selectively protected and deprotected, allowing for stepwise modifications and the introduction of various substituents. iris-biotech.de This controlled functionalization enables the synthesis of complex architectures with tailored electronic, optical, or binding properties.

Role of this compound in Dye and Pigment Chemistry

The aniline (B41778) substructure within this compound makes it a relevant component in the synthesis of dyes and pigments. researchgate.netessentialchemicalindustry.org The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute a large and important class of colorants. bloomtechz.com The specific substituents on the aromatic ring and the coupling partner determine the final color and properties of the dye. bloomtechz.com

Furthermore, the anilinoethanolamine moiety can be incorporated into more complex dye structures, such as those based on anthraquinone, to modify their properties. bloomtechz.com The presence of the hydroxyl and additional amino groups can enhance solubility and improve the binding affinity of the dye to substrates like textiles. researchgate.netbloomtechz.com

Dye ClassRole of Anilinoethanolamine MoietyResulting Properties
Azo Dyes Acts as a coupling component after diazotization of the amino group. bloomtechz.comDiverse and vibrant colors. bloomtechz.com
Anthraquinone Dyes Serves as a precursor for aminoanthraquinone derivatives. bloomtechz.comExcellent lightfastness and brilliant hues. bloomtechz.com
Sulfur, Disperse, Reactive, and Vat Dyes Can be used in the production of these dye classes. bloomtechz.comVaried applications in textile and other industries. bloomtechz.com

Development of Catalytic Systems and Ligands Featuring the Anilinoethanolamine Motif

The nitrogen and oxygen atoms within the this compound framework can act as donor atoms for metal coordination, making this motif attractive for the design of ligands in catalysis. Chiral amino alcohols derived from this scaffold are particularly valuable as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. iris-biotech.denih.gov

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, for instance, utilizes chiral 1,2-amino alcohol-containing ligands to produce important drug molecules with high enantioselectivity. nih.gov The anilinoethanolamine motif can be tailored by modifying the substituents on the aniline ring or the ethylenediamine (B42938) backbone to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Exploration in Polymer Synthesis and Functional Material Design

The reactive functional groups of this compound allow for its incorporation into polymer chains, leading to the creation of functional materials with tailored properties. The primary and secondary amines can react with compounds like epoxides or isocyanates to form epoxy resins or polyurethanes, respectively. The hydroxyl group can participate in polyesterification or polyetherification reactions.

The inclusion of the anilinoethanolamine unit can impart specific functionalities to the polymer, such as improved thermal stability, enhanced adhesion, or the ability to chelate metal ions. These functional polymers have potential applications in coatings, adhesives, and as components of advanced composite materials. For instance, dyes based on similar structures are used for coloring plastics and polymers due to their good heat stability and dispersion properties. bloomtechz.com

Emerging Chemical Research Frontiers for this compound and its Analogues

The versatile nature of this compound and its derivatives continues to open up new avenues of research. Current and future explorations are likely to focus on several key areas:

Medicinal Chemistry: The development of novel bioactive compounds based on the anilinoethanolamine scaffold is an ongoing area of interest. Research into its derivatives has shown potential for anticancer, anti-inflammatory, and antimicrobial activities.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds and coordinate with metal ions makes it a candidate for the construction of self-assembling systems and metal-organic frameworks (MOFs).

Green Chemistry: The development of more sustainable and efficient synthetic methods utilizing this building block, such as one-pot reactions and the use of environmentally benign catalysts, is a continuous goal. nih.govorganic-chemistry.org

Materials Science: The design of new functional materials, including sensors, smart polymers, and catalytic materials, based on the unique properties of the anilinoethanolamine motif represents a promising research frontier.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-Amino(ethyl)anilino]-1-ethanol, and how can reaction yields be improved?

  • Methodology :

  • Reductive amination : React 2-aminoethylaniline with ethylene oxide under basic conditions (e.g., NaHCO₃) to form the ethanolamine derivative. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Substitution reactions : Use nucleophilic substitution of halogenated precursors (e.g., 2-chloroethanol) with 2-aminoethylaniline in anhydrous THF, catalyzed by K₂CO₃. Monitor reaction progress via TLC .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to electrophile) and employ inert atmospheres (N₂/Ar) to minimize oxidation byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Confirm structure using ¹H and ¹³C NMR. Key signals: δ 1.2–1.5 ppm (CH₂ groups), δ 3.5–3.8 ppm (ethanol -OH), δ 6.5–7.2 ppm (aromatic protons) .
  • HPLC-MS : Assess purity (>98%) using C18 columns (mobile phase: 0.1% formic acid in H₂O/ACN). Detect [M+H]⁺ ion at m/z 195.2 .
  • X-ray crystallography : For crystalline derivatives, use SHELXL for structure refinement. Validate hydrogen bonding (e.g., N–H⋯O interactions) .

Q. How do reaction conditions influence the formation of oxidation or substitution byproducts?

  • Methodology :

  • Oxidation control : Avoid strong oxidants (e.g., KMnO₄) to prevent ketone formation. Use mild conditions (e.g., TEMPO/NaClO for selective oxidation) .
  • Byproduct minimization : Optimize pH (neutral to slightly acidic) to suppress side reactions like azo coupling. Monitor via UV-Vis spectroscopy (λmax 300–400 nm for azo intermediates) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR/HER2). Prioritize compounds with binding energies < −8 kcal/mol .
  • QSAR modeling : Train models on datasets of similar ethanolamine derivatives (e.g., anti-inflammatory IC₅₀ values) using descriptors like logP and H-bond donor counts .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., LPS-induced RAW264.7 cells for anti-inflammatory activity vs. MTT assays in HeLa cells for cytotoxicity) .
  • Impurity analysis : Use LC-MS to detect trace aldehydes (from oxidation) or aniline derivatives (from hydrolysis) that may skew bioactivity results .

Q. How to design crystallography studies for elucidating hydrogen-bonding networks in derivatives?

  • Methodology :

  • Crystal growth : Recrystallize from ethanol/water (1:3) at 4°C. Use SHELXD for phase determination and SHELXL for refinement. Analyze hydrogen bonds (e.g., O–H⋯N distances < 2.8 Å) .
  • Twinned data handling : Apply HKL-3000 for integration and TWINLAW for detwinning. Validate with Rint < 0.05 .

Q. What kinetic approaches quantify the compound’s stability under physiological conditions?

  • Methodology :

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 254 nm. Calculate half-life (t½) using first-order kinetics .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CH₂NH-) to track metabolic pathways via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.